molecular formula C7H10O2 B583833 (R)-3-acetyl-cyclopentanone CAS No. 155253-52-4

(R)-3-acetyl-cyclopentanone

Cat. No.: B583833
CAS No.: 155253-52-4
M. Wt: 126.155
InChI Key: HNZOFYATNXBFFG-ZCFIWIBFSA-N
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Description

®-3-acetyl-cyclopentanone is an organic compound with a unique structure that includes a cyclopentanone ring substituted with an acetyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-acetyl-cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the acetylation of the cyclopentanone ring.

Industrial Production Methods

In an industrial setting, the production of ®-3-acetyl-cyclopentanone may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-acetyl-cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl group under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-acetyl-cyclopentanone has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-acetyl-cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as a reactive site, participating in various biochemical reactions. The compound may also influence cellular pathways by modulating the activity of key enzymes or signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound without the acetyl group.

    3-methyl-cyclopentanone: A similar compound with a methyl group instead of an acetyl group.

    3-hydroxy-cyclopentanone: A hydroxylated derivative of cyclopentanone.

Uniqueness

®-3-acetyl-cyclopentanone is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Properties

IUPAC Name

(3R)-3-acetylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZOFYATNXBFFG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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